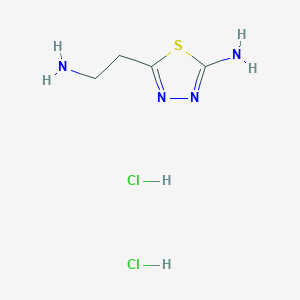

5-(2-Aminoethyl)-1,3,4-thiadiazol-2-amine

概要

説明

The compound “5-(2-Aminoethyl)-1,3,4-thiadiazol-2-amine” is a derivative of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . It is a part of some clinically applied anticancer drugs such as dasatinib and alpelisib . It is also a part of the DNA of the Pseudomonas phage M6 .

Synthesis Analysis

The synthesis of similar compounds like 2-aminothiazoles has been reported. They are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .Molecular Structure Analysis

The molecular structure of amines depends on their classification. Amines are classified as primary, secondary, or tertiary by the number of hydrocarbon groups attached to the nitrogen atom . The dominant factor here is hydrogen bonding .Chemical Reactions Analysis

The chemical reactions of amines depend on their classification. Amines are classified as primary, secondary, or tertiary by the number of hydrocarbon groups attached to the nitrogen atom . The reactions of amines are complex and can involve several different mechanisms .Physical and Chemical Properties Analysis

The physical and chemical properties of amines depend on their classification. Amines are classified as primary, secondary, or tertiary by the number of hydrocarbon groups attached to the nitrogen atom . The dominant factor here is hydrogen bonding .科学的研究の応用

Heterocyclic Scaffolds in Medicinal Chemistry

1,3,4-Thiadiazole derivatives are recognized for their broad pharmacological potential, serving as vital scaffolds in medicinal chemistry. These compounds have been identified as key structural components in the development of biological agents exhibiting antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The 1,3,4-thiadiazole scaffold, in particular, is highlighted for its capacity to enhance pharmacological activity through hydrogen bonding interactions with various enzymes and receptors. The synergistic effects observed by combining 1,3,4-thiadiazole or oxadiazole cores with other heterocycles underscore their importance as promising structural matrices for new drug-like molecules (Lelyukh, 2019).

Synthesis Strategies

Research into the synthesis of thiadiazolotriazines, which are significant intermediates for crafting novel biologically active compounds, has been reviewed. The literature encompasses strategies based on precursors like 4-amino-3-thioxo-1,2,4-triazin-5(4H)-ones or 2-amino-5-aryl/alkyl-1,3,4-thiadiazoles, illustrating the structural diversity and application breadth of thiadiazole derivatives (Abdel-Wahab, 2017).

Biological Activities

The pharmacological landscape of 1,3,4-thiadiazole derivatives is extensive, encompassing anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral properties. This versatility positions these derivatives as critical entities in the quest for new therapeutic agents. Recent syntheses have aimed at developing hybrid molecules combining different moieties in a single framework, leading to compounds with notable biological profiles (Mishra et al., 2015).

Structural and Synthetic Perspectives

A review of the synthesis and biological significance of 1,3,4-thiadiazolines and related compounds over recent years reveals a focus on diverse synthetic methods leading to these heterocyclic compounds. The pharmaceutical relevance of thiadiazolines, particularly their bioactivity against various bacterial and fungal strains, underscores the ongoing interest in these compounds for medicinal chemistry (Yusuf & Jain, 2014).

Anesthetic and Anti-inflammatory Applications

The synthesis and structural modification of heterocyclic systems containing triazole and thiadiazole fragments have been explored for their potential in bioorganic and medicinal chemistry. Triazoles and thiadiazoles exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, antiviral, anticancer, and anticonvulsant effects. Research into these compounds has opened new avenues for the molecular design of biologically active derivatives, highlighting the importance of these heterocyclic systems as sources of analgesic and/or anti-inflammatory agents (Koval et al., 2022).

作用機序

Target of Action

It’s worth noting that compounds with similar structures, such as serotonin (5-ht), have been found to interact with a variety of receptors, including 5-ht1, 5-ht2, 5-ht3, 5-ht4, 5-ht5, 5-ht6, and 5-ht7 . These receptors play crucial roles in various physiological processes, including mood regulation, cognition, reward, learning, memory, and numerous physiological processes such as vomiting and vasoconstriction .

Mode of Action

Similar compounds like serotonin work by inhibiting the reuptake of serotonin in brain neurons . This inhibition increases the amount of serotonin in the synaptic cleft, enhancing serotonin signaling.

Biochemical Pathways

For instance, serotonin is produced in the central nervous system, specifically in the brainstem’s raphe nuclei, the skin’s Merkel cells, pulmonary neuroendocrine cells, and the tongue’s taste receptor cells . Approximately 90% of the serotonin the human body produces is in the gastrointestinal tract’s enterochromaffin cells, where it regulates intestinal movements .

Result of Action

Similar compounds like serotonin have complex biological functions, touching on diverse functions including mood, cognition, reward, learning, memory, and numerous physiological processes such as vomiting and vasoconstriction .

Safety and Hazards

将来の方向性

The future directions of research on amines and their derivatives are vast. For instance, 2-aminothiazole derivatives have shown promising results in anticancer drug discovery . Additionally, novel derivatives of bis(2-aminoethyl)amine have been synthesized and screened for their in vitro cytotoxic activity against a panel of human cancer cell lines .

特性

IUPAC Name |

5-(2-aminoethyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4S/c5-2-1-3-7-8-4(6)9-3/h1-2,5H2,(H2,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDOVSXBAMVUMHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C1=NN=C(S1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

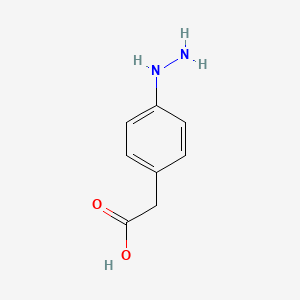

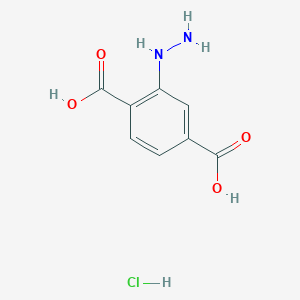

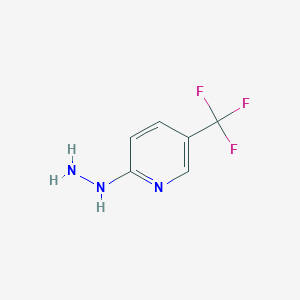

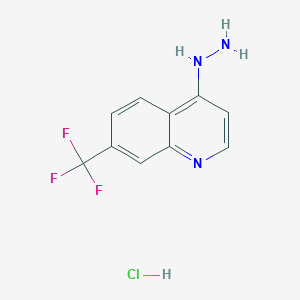

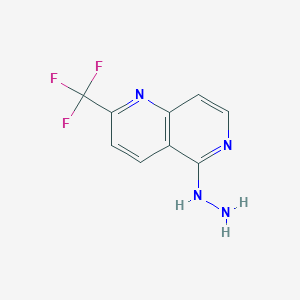

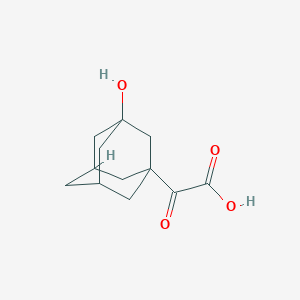

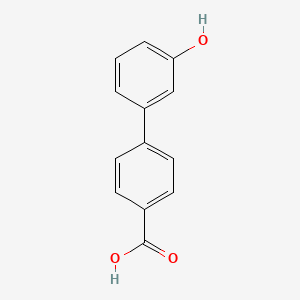

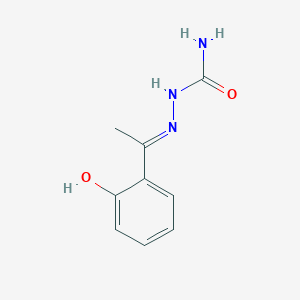

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine diHCl](/img/structure/B3021487.png)